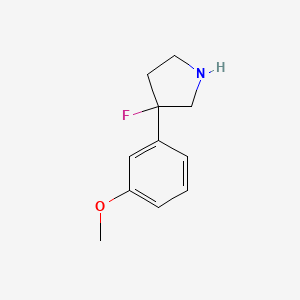

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC17822816

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO |

|---|---|

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | 3-fluoro-3-(3-methoxyphenyl)pyrrolidine |

| Standard InChI | InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3 |

| Standard InChI Key | PXFUWKGVYGMBML-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CCNC2)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring substituted at the 3-position with both a fluorine atom and a 3-methoxyphenyl group. The methoxy group (-OCH) is attached to the phenyl ring’s meta position, while the fluorine occupies the pyrrolidine’s 3-position. This arrangement creates a stereochemical environment that influences its physicochemical behavior and reactivity .

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine | CHFNO | 195.23 | 3-fluoro, 3-(3-methoxyphenyl) |

| 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | CHClFNO | 231.69 | 3-fluoro, 2-methoxy (phenyl), hydrochloride salt |

| 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid | CHFNO | 239.24 | 3-fluoro, 4-methoxy (phenyl), carboxylic acid |

The positional isomerism of the methoxy group (2-, 3-, or 4-methoxy on the phenyl ring) and the presence of additional functional groups (e.g., carboxylic acid) significantly alter polarity, solubility, and biological activity .

Stereochemical Considerations

Physicochemical Properties

Key physicochemical parameters are derived from its molecular structure:

Table 2: Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 195.23 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| Stability | Sensitive to strong acids/bases |

The absence of reported melting/boiling points highlights gaps in publicly available data, possibly due to its discontinued status .

Applications in Research

Pharmaceutical Development

As a building block, this compound facilitates the synthesis of molecules targeting neurological and oncological pathways. Fluorine’s electronegativity enhances binding affinity to biomolecules, while the methoxy group modulates lipophilicity . For example, structurally similar pyrrolidine derivatives exhibit activity against kinases and G protein-coupled receptors (GPCRs).

Materials Science

The rigid pyrrolidine scaffold and aromatic system make it suitable for designing liquid crystals or metal-organic frameworks (MOFs). Its fluorine atom could also serve as a spectroscopic probe in polymer characterization .

Comparative Analysis with Analogues

Positional Isomerism Effects

-

3-Methoxy vs. 2-Methoxy Derivatives: The 3-methoxy group in the target compound reduces steric hindrance compared to 2-methoxy analogues, potentially improving synthetic accessibility .

-

Hydrochloride Salts: Salt formation (e.g., 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride) enhances water solubility but may alter receptor binding kinetics.

Functional Group Modifications

Adding a carboxylic acid group (as in 3-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid) increases hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .

Future Perspectives

Reviving interest in 3-fluoro-3-(3-methoxyphenyl)pyrrolidine could involve:

-

Synthetic Optimization: Developing enantioselective routes for chiral drug candidates.

-

Biological Screening: Evaluating its potential as a fragment in hit-to-lead campaigns.

-

Computational Studies: Modeling interactions with disease-relevant targets like serotonin receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume